N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

Kinase Inhibition Medicinal Chemistry Autoimmune Disease

Sourcing the correct indole-carboxamide isomer is essential for kinase inhibitor programs, where regioposition dictates hinge-binding geometry. Standard commercial libraries stock the 4- and 5-carboxamide isomers, creating a procurement gap for the 2-carboxamide scaffold. This compound resolves that gap by providing the authentic 2-carboxamide regioisomer with a free indole N-H, both critical pharmacophoric elements validated in IKK2/BTK patent literature. Low molecular weight (267.28 g/mol) and balanced tPSA make it an ideal anchor fragment for assembly-based library synthesis.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B12174210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C15H13N3O2/c1-20-14-7-6-11(9-16-14)17-15(19)13-8-10-4-2-3-5-12(10)18-13/h2-9,18H,1H3,(H,17,19)
InChIKeyYCJAYXCOBAQYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide – Baseline Profile


N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide is a synthetic indole derivative with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . The compound is structurally characterized by a 1H-indole core connected via a 2-carboxamide linkage to a 6-methoxypyridin-3-yl moiety. It is a member of the indole-2-carboxamide class, which is widely explored in kinase inhibitor programs, particularly for targets such as Bruton's Tyrosine Kinase (BTK) and IKK2 [1]. Direct, quantified biological activity data from primary research papers or authoritative databases for this exact compound is currently absent from accessible public records; however, its positional isomer N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide is cataloged, highlighting the critical importance of the carboxamide attachment position .

2‑Carboxamide scaffold aligns with BTK/IKK2 inhibitor core claimed in patent literature; supports kinase hinge-binding motif exploration.
Free indole N‑H retains hydrogen bond donor functionality, a key pharmacophoric element for hinge interaction studies.
Fragment-like profile (MW 267) and balanced TPSA suit fragment-based lead generation and scaffold-hopping libraries.

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide – Substitution Risks


A set of highly similar indole carboxamide candidates cannot be interchanged as simple 'drop-in' replacements due to critical, quantifiable structure-activity relationship (SAR) sensitivities at the carboxamide regioposition. For a procurement decision, the specific 2-carboxamide attachment point on the indole scaffold is known to be a key determinant of kinase hinge-binding affinity, a feature that is absent in the 4-carboxamide or 5-carboxamide isomers which are also commercially available building blocks [1]. Furthermore, the unsubstituted indole N-H serves as a dual hydrogen bond donor/acceptor, a pharmacophoric element that is masked in N-methylated analogs such as N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide . Substitution with this methyl group will quantifiably change hydrogen bonding potential and ligand-target residence time, leading to significant variations in biochemical potency that currently lack head-to-head data but are predicted by established medicinal chemistry principles.

Positional isomer
4‑Carboxamide isomer (CAS 1154218‑70‑8) lacks the 2‑substitution claimed for BTK/IKK2; hinge-binding alignment may not transfer.
N‑methyl analog
N‑Methyl substitution eliminates the indole N‑H hydrogen bond donor; kinase binding profile may shift significantly.

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide – Differentiation Evidence


2-Carboxamide Scaffold Required for BTK/IKK2 Hinge Binding

The Bristol-Myers Squibb patent family explicitly claims the 1H-indole-2-carboxamide scaffold (Formula I, where the carboxamide is at the 2-position of the indole core) as essential for inhibiting Bruton's Tyrosine Kinase (BTK) and other Tec family kinases [1]. Compounds with the carboxamide at the 4- or 5-position are not claimed in this context. The 2-carboxamide regioisomer is required for the canonical hinge-binding interaction. N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide directly aligns with this pharmacophoric core, whereas the commercially available isomer N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide (CAS 1154218-70-8, MW 267.28) does not. No direct BTK or IKK2 IC50 data is publicly available for either exact compound, but the class-level SAR inference for a procurement selection is strong.

Scaffold Alignment
Class-level inference
2‑Carboxamide scaffold required for BTK/IKK2 hinge binding (patent claim); 4‑carboxamide isomer not claimed.
Scaffold selection may influence target engagement in kinase probe design.
No direct IC50 data available for this compound.
Kinase Inhibition Medicinal Chemistry Autoimmune Disease

Indole N-H: Hydrogen Bond Donor Advantage

The unsubstituted indole N-H of the target compound is a hydrogen bond donor. The closely marketed analog N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide (MW 281.31 g/mol) replaces this N-H with an N-methyl group, eliminating the hydrogen bond donor capacity while increasing steric bulk. This modification is known in kinase SAR to often result in a significant (>10-100x) reduction in affinity for targets like IKK2 where the N-H participates in a key polar interaction within the hinge region [1]. Without a direct donor to interact with the kinase hinge backbone carbonyl, the N-methyl analog is likely to be inactive or significantly less potent in such assays. The target compound's free N-H preserves this native interaction potential.

H‑Bond Donor
Class-level inference
Indole N‑H retains hydrogen bond donor; N‑methyl analog eliminates this interaction.
May preserve hinge-binding motif critical for IKK2-like kinases.
Quantitative affinity differences not reported.
Ligand-Target Binding Medicinal Chemistry DMPK

3D Molecular Geometry: 2-Carboxamide vs Other Isomers

The target compound's reported molecular formula (C15H13N3O2, MW 267.28) is identical to its 4-carboxamide isomer (CAS 1154218-70-8) . However, the topological polar surface area (TPSA) and molecular shape are determined by the vector of the carboxamide group. The 2-carboxamide places the key binding motif adjacent to the indole N-H, creating a constrained 'V-shaped' pharmacophore, whereas the 4-carboxamide isomer projects the same functional group outwards from a different angle. Consequently, even though logP and molecular weight are identical, the 3D shape divergence leads to entirely different molecular recognition profiles. No dual bioassay data exists for these isomers, but computational shape screening is a recognized differentiator.

3D Geometry
Context-dependent
2‑Carboxamide creates ‘V‑shaped’ pharmacophore; 4‑isomer projects linear geometry despite identical MW/formula.
Different molecular recognition profile expected; supports scaffold-hopping differentiation.
No comparative bioassay data; computational screening suggested.
Physicochemical Properties Drug-Likeness Computational Chemistry

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide – Application Scenarios


Kinase Probe & Lead Generation (BTK/IKK2/Tec)

Based on patent literature where the indole-2-carboxamide scaffold is explicitly claimed for BTK and IKK2 inhibition [1], this compound is a high-priority building block for generating early-stage kinase inhibitor probes. Its specific 2-carboxamide geometry and free indole N-H align perfectly with hinge-binding pharmacophore requirements, making it a more promising starting material for synthesis of kinase-targeted libraries than its 4-carboxamide isomer.

Autoimmune Disease and Anti-Inflammatory Research

The compound's structural features suit programs targeting autoimmune and inflammatory pathways. Reports from supplier annotations (excluded from direct citation) suggest it has shown inhibitory activity against pro-inflammatory cytokines like IL-6 and TNF-α in vitro, though confirmatory peer-reviewed data is scarce. Researchers should verify this activity independently, but the scaffold's alignment with BTK inhibition [1] provides a mechanistic rationale for such observations.

Scaffold-Hopping & Fragment-Based Drug Discovery

Its low molecular weight (267.28 g/mol) and balanced topological polar surface area (enabling passive membrane permeability) make it a suitable fragment or anchor fragment for assembly-based screening libraries. As a 2-carboxamide, it explores chemical space distinct from the established 4-carboxamide and 5-carboxamide indole fragments commonly found in commercial libraries [2].

Application
Selection Property
Validation Focus
Kinase probe generation (BTK/IKK2/Tec)
2‑Carboxamide scaffold and free indole N‑H
Kinase hinge-binding assay verification
Autoimmune/inflammatory pathway research
Reported IL‑6/TNF‑α inhibition context
Confirmatory cytokine profiling assays
Fragment-based scaffold-hopping libraries
Fragment-like MW and balanced TPSA
Library assembly and shape-based screening
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